Azimilide hydrochloride

Katalognummer B1662470

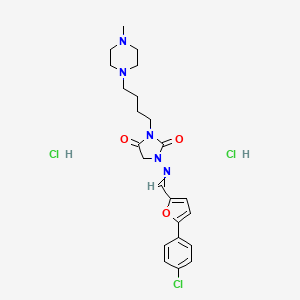

Molekulargewicht: 530.9 g/mol

InChI-Schlüssel: HHPSICLSNHCSNZ-DSHYBBOZSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05462940

Procedure details

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedine, a free-base, is prepared as described hereinbelow. The dihydrochloride salt, 1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4 imidazolidinedione dihydrochloride, (6.56 g, 0.0124 mole) prepared as described in Example A herein, is dissolved in H2O (300 ml) and washed with (1×100 ml). The aqueous phase is made basic with saturated NaHO3 solution. The resulting mixture is extracted with CH2Cl2 (4×100 ml). The extract is washed with saturated NaCl (2×50 ml), dried over MgSO4 (activated charcoal), filtered and concentrated under reduced pressure to a solid residue. This solid is triturated in anhydrous ether, collected and air-dried. Recrystallization once from absolute EtOH and then from toluene (activated charcoal), next washing with anhydrous ether and air drying gives 2.05 g (0.0045 mole) of 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione.

Quantity

6.56 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl.Cl.Cl.[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]2[O:28][C:27]([CH:29]=[N:30][N:31]3[CH2:35][C:34](=[O:36])[N:33]([CH2:37][CH2:38][CH2:39][CH2:40][N:41]4[CH2:46][CH2:45][N:44]([CH3:47])[CH2:43][CH2:42]4)[C:32]3=[O:48])=[CH:26][CH:25]=2)=[CH:20][CH:19]=1>O>[Cl:17][C:18]1[CH:19]=[CH:20][C:21]([C:24]2[O:28][C:27]([CH:29]=[N:30][N:31]3[CH2:35][C:34](=[O:36])[N:33]([CH2:37][CH2:38][CH2:39][CH2:40][N:41]4[CH2:42][CH2:43][N:44]([CH3:47])[CH2:45][CH2:46]4)[C:32]3=[O:48])=[CH:26][CH:25]=2)=[CH:22][CH:23]=1 |f:0.1.2,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl

|

|

Name

|

|

|

Quantity

|

6.56 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.ClC1=CC=C(C=C1)C1=CC=C(O1)C=NN1C(N(C(C1)=O)CCCCN1CCN(CC1)C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedine, a free-base, is prepared

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with (1×100 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture is extracted with CH2Cl2 (4×100 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The extract is washed with saturated NaCl (2×50 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4 (activated charcoal)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure to a solid residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This solid is triturated in anhydrous ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization once from absolute EtOH

|

WASH

|

Type

|

WASH

|

|

Details

|

from toluene (activated charcoal), next washing with anhydrous ether and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)C1=CC=C(O1)C=NN1C(N(C(C1)=O)CCCCN1CCN(CC1)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.0045 mol | |

| AMOUNT: MASS | 2.05 g | |

| YIELD: CALCULATEDPERCENTYIELD | 36.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05462940

Procedure details

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedine, a free-base, is prepared as described hereinbelow. The dihydrochloride salt, 1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4 imidazolidinedione dihydrochloride, (6.56 g, 0.0124 mole) prepared as described in Example A herein, is dissolved in H2O (300 ml) and washed with (1×100 ml). The aqueous phase is made basic with saturated NaHO3 solution. The resulting mixture is extracted with CH2Cl2 (4×100 ml). The extract is washed with saturated NaCl (2×50 ml), dried over MgSO4 (activated charcoal), filtered and concentrated under reduced pressure to a solid residue. This solid is triturated in anhydrous ether, collected and air-dried. Recrystallization once from absolute EtOH and then from toluene (activated charcoal), next washing with anhydrous ether and air drying gives 2.05 g (0.0045 mole) of 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione.

Quantity

6.56 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl.Cl.Cl.[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]2[O:28][C:27]([CH:29]=[N:30][N:31]3[CH2:35][C:34](=[O:36])[N:33]([CH2:37][CH2:38][CH2:39][CH2:40][N:41]4[CH2:46][CH2:45][N:44]([CH3:47])[CH2:43][CH2:42]4)[C:32]3=[O:48])=[CH:26][CH:25]=2)=[CH:20][CH:19]=1>O>[Cl:17][C:18]1[CH:19]=[CH:20][C:21]([C:24]2[O:28][C:27]([CH:29]=[N:30][N:31]3[CH2:35][C:34](=[O:36])[N:33]([CH2:37][CH2:38][CH2:39][CH2:40][N:41]4[CH2:42][CH2:43][N:44]([CH3:47])[CH2:45][CH2:46]4)[C:32]3=[O:48])=[CH:26][CH:25]=2)=[CH:22][CH:23]=1 |f:0.1.2,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl

|

|

Name

|

|

|

Quantity

|

6.56 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.ClC1=CC=C(C=C1)C1=CC=C(O1)C=NN1C(N(C(C1)=O)CCCCN1CCN(CC1)C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedine, a free-base, is prepared

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with (1×100 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture is extracted with CH2Cl2 (4×100 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The extract is washed with saturated NaCl (2×50 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4 (activated charcoal)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure to a solid residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This solid is triturated in anhydrous ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization once from absolute EtOH

|

WASH

|

Type

|

WASH

|

|

Details

|

from toluene (activated charcoal), next washing with anhydrous ether and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)C1=CC=C(O1)C=NN1C(N(C(C1)=O)CCCCN1CCN(CC1)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.0045 mol | |

| AMOUNT: MASS | 2.05 g | |

| YIELD: CALCULATEDPERCENTYIELD | 36.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |